Abt-202

説明

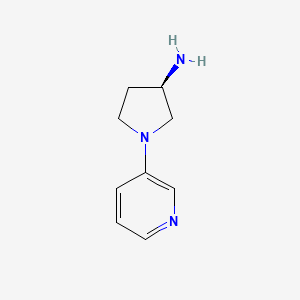

(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine is a chiral amine compound featuring a pyrrolidine ring substituted with a pyridine group at the 3-position. Its stereochemistry at the C3 position (R-configuration) and the pyridin-3-yl substituent contribute to its unique physicochemical and biological properties.

Key structural attributes include:

- Pyrrolidine core: A five-membered saturated ring with a secondary amine group at C3.

- Pyridin-3-yl substituent: A nitrogen-containing aromatic heterocycle attached to the pyrrolidine nitrogen.

- Chirality: The (3R) configuration enables stereospecific interactions, which are critical for biological activity .

特性

CAS番号 |

309959-34-0 |

|---|---|

分子式 |

C9H13N3 |

分子量 |

163.22 g/mol |

IUPAC名 |

(3R)-1-pyridin-3-ylpyrrolidin-3-amine |

InChI |

InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2/t8-/m1/s1 |

InChIキー |

LVGMMVAWLISWJD-MRVPVSSYSA-N |

異性体SMILES |

C1CN(C[C@@H]1N)C2=CN=CC=C2 |

正規SMILES |

C1CN(CC1N)C2=CN=CC=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ABT-202; ABT 202; ABT202; |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ABT-202の合成には、ピリジン-3-イル置換基を持つピロリジン環の形成が含まれます。主なステップは次のとおりです。

ピロリジン環の形成: 適切な前駆体を用いた環化反応によって実現できます。

ピリジン-3-イル基の導入: このステップは通常、ピリジン-3-イルハライドがピロリジン環と反応する求核置換反応を伴います。

工業生産方法

This compoundの工業生産方法では、収率と純度を最大限に高めるために合成経路の最適化を行う必要があります。これには以下が含まれます。

触媒の使用: 反応速度と選択性を高めるために。

精製技術: 再結晶またはクロマトグラフィーなど、最終生成物の高純度を確保するために。

化学反応の分析

科学研究への応用

化学: ピロリジン基とピリジン-3-イル基の反応性を研究するためのモデル化合物として。

生物学: 神経ニコチン性アセチルコリン受容体のアゴニストとして、これらの受容体が神経シグナル伝達において果たす役割を研究するために使用されてきました。

医学: 潜在的な鎮痛薬として調査されましたが、臨床試験をパスしていません.

産業: 神経ニコチン性アセチルコリン受容体を標的とする新薬の開発における潜在的な応用。

科学的研究の応用

Chemistry: As a model compound for studying the reactivity of pyrrolidine and pyridin-3-yl groups.

Biology: As an agonist at neural nicotinic acetylcholine receptors, it has been used to study the role of these receptors in neural signaling.

Medicine: Investigated as a potential analgesic, although it has not passed clinical trials.

Industry: Potential applications in the development of new drugs targeting neural nicotinic acetylcholine receptors.

作用機序

類似化合物の比較

類似化合物

ABT-199(ベネトクラックス): 慢性リンパ性白血病の治療に使用されるBCL-2阻害剤.

ABT-101: 非小細胞肺がんを標的とするチロシンキナーゼ阻害剤.

This compoundの独自性

This compoundは、神経ニコチン性アセチルコリン受容体のアゴニストとしての特異的な作用において独自性を持っています。ABT-199やABT-101は異なる分子経路を標的とするのに対し、this compoundの作用機序は神経シグナル伝達の調節に焦点を当てています。 これは、ニコチン性アセチルコリン受容体が神経プロセスにおいて果たす役割を研究し、潜在的な鎮痛薬としての応用を探求するための貴重な化合物です.

類似化合物との比較

Positional Isomerism in Pyridine-Substituted Derivatives

The position of the pyridine substituent significantly impacts biological activity and binding affinity.

| Compound | Pyridine Position | Key Differences | Biological Activity Insights | Reference |

|---|---|---|---|---|

| (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine | 3-position | Pyridine nitrogen at meta position; moderate steric bulk. | Likely targets receptors with aromatic pockets. | N/A |

| (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine | 2-position | Pyridine nitrogen at ortho position; increased steric hindrance near pyrrolidine. | Exhibits enantiomer-dependent activity; (R)-form shows higher receptor affinity . | |

| 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine | 4-position | Pyridine nitrogen at para position; linear geometry. | Reduced steric hindrance may enhance solubility . |

Heterocycle Replacement: Pyridine vs. Other Rings

Replacing pyridine with other heterocycles alters electronic properties and target selectivity.

Key Insight : Pyridine’s aromatic nitrogen provides a balance of hydrogen-bonding capability and lipophilicity, making it preferable for central nervous system drug design compared to oxetane or thiophene analogs.

Stereochemical Effects: (R) vs. (S) Enantiomers

Chirality at the pyrrolidine C3 position drastically influences biological potency.

| Compound | Configuration | Activity Comparison | Reference |

|---|---|---|---|

| (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine | R | Higher receptor selectivity reported in chiral studies. | |

| (S)-1-(Pentan-3-yl)pyrrolidin-3-amine | S | 10-fold lower potency in neuropharmacological assays. |

Key Insight : The (3R) configuration in the target compound likely enhances target engagement through optimized spatial alignment, a trend observed in other chiral pyrrolidine derivatives.

Substituent Effects: Fluorine, Bromine, and Alkyl Groups

Substituents on the pyrrolidine or aromatic ring modulate reactivity and pharmacokinetics.

| Compound | Substituent | Impact on Properties | Reference |

|---|---|---|---|

| (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine | Methoxyethyl | Enhances hydrophilicity; may improve blood-brain barrier penetration. | |

| 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine | Fluorine on pyridine | Increases electronegativity; stabilizes ligand-receptor interactions. | |

| (3R)-3-(Pyrrolidin-1-yl)pyrrolidine | Pyrrolidinyl | Dual pyrrolidine rings; unique steric effects. |

Key Insight : Fluorine or methoxy substitutions could improve the target compound’s bioavailability and target affinity, as seen in related fluorinated analogs.

生物活性

(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine, also known as ABT-202, is a chemical compound with significant biological activity primarily as an agonist at neural nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine is C9H13N3, with a molecular weight of 163.22 g/mol. It features a pyrrolidine ring substituted with a pyridin-3-yl group, which is crucial for its interaction with nAChRs, influencing various physiological processes such as neural signaling and muscle contraction.

The primary mechanism of action for (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine involves its role as an agonist at nAChRs. These receptors are integral to neurotransmission and are implicated in several neurological disorders. The compound's agonistic effects suggest potential applications in pain management and neuropharmacology, although it has not yet advanced to clinical trials .

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine exhibits significant binding affinity for nAChRs, particularly the β2 and β4 subtypes. This interaction may lead to enhanced synaptic transmission and neuroprotection, making it a candidate for further studies in treating conditions like Alzheimer's disease and other cognitive disorders .

Comparative Analysis with Related Compounds

The biological activity of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine can be contrasted with similar compounds. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine | Pyrrolidine ring with a pyridin-2-yl group | Different substitution position on the pyridine |

| (3S)-1-(Pyridin-4-yl)pyrrolidin-3-amine | Pyrrolidine ring with a pyridin-4-yl group | Different stereochemistry may influence biological activity |

| (3R)-1-Isopropylpyrrolidin-3-amine | Pyrrolidine ring with isopropyl substitution | Variation in alkyl group affects sterics |

The structural variations among these compounds illustrate how different substituents can influence biological activity and receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological effects of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine:

- Neuropharmacological Studies : In vitro studies demonstrated that this compound significantly enhances neurotransmitter release in neuronal cultures, indicating its potential as a neuroprotective agent .

- Pain Management Applications : Preliminary research suggests that (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine may serve as an analgesic by modulating pain pathways through nAChR activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。